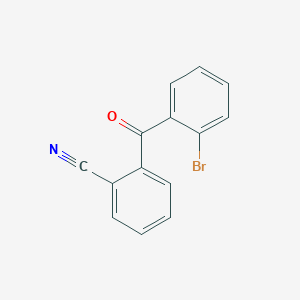

2-Bromo-2'-cyanobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO/c15-13-8-4-3-7-12(13)14(17)11-6-2-1-5-10(11)9-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMDLDMVUHKNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641437 | |

| Record name | 2-(2-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-83-2 | |

| Record name | 2-(2-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Nucleophilic Transformations

Nucleophilic reactions on 2-Bromo-2'-cyanobenzophenone can be directed at two primary sites: the electrophilic carbon on the bromine-substituted aromatic ring and the carbon atom of the cyano group.

The bromine-substituted aromatic ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing carbonyl group positioned ortho to the bromine atom. libretexts.org Such groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate. chemistrysteps.commasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com

Nucleophilic Addition: A nucleophile (Nu-) attacks the carbon atom bearing the bromine atom. This is typically the rate-determining step. The attack forces the electrons of the aromatic π-system to delocalize, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the ortho-carbonyl group, which provides significant stabilization. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored in a subsequent fast step where the leaving group, the bromide ion (Br-), is expelled.

The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is because the electronegativity of the halogen is the dominant factor. A more electronegative halogen makes the attached carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step. chemistrysteps.comyoutube.com

The cyano (nitrile) group presents another electrophilic center within the molecule. The carbon atom of the carbon-nitrogen triple bond is susceptible to attack by various nucleophiles. chemistrysteps.com

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed. The reaction typically proceeds in two stages. First, the nitrile is converted to a primary amide (2-bromo-2'-(aminocarbonyl)benzophenone). In the presence of acid, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon for attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org Subsequent tautomerization of the resulting imidic acid yields the amide. chemistrysteps.com Under prolonged reaction conditions or with stronger reagents, the amide can be further hydrolyzed to the corresponding carboxylic acid (2-benzoyl-2'-bromobenzoic acid).

Addition of Organometallic Reagents: Grignard reagents (R-MgX) readily add to the nitrile group. The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, breaking one of the π-bonds and forming a magnesium salt of an imine anion. masterorganicchemistry.com Subsequent hydrolysis of this intermediate with aqueous acid protonates the nitrogen and then replaces the imine with a carbonyl group, yielding a ketone. masterorganicchemistry.comlibretexts.org This reaction provides a pathway to synthesize more complex diaryl ketone structures.

| Nucleophile/Conditions | Intermediate | Final Product | Reaction Type |

|---|---|---|---|

| H₂O / H⁺ or OH⁻ (mild) | Imidic Acid | Primary Amide | Hydrolysis |

| H₂O / H⁺ or OH⁻ (strong) | Primary Amide | Carboxylic Acid | Hydrolysis |

| R-MgX, then H₃O⁺ | Imine Anion Salt | Ketone | Grignard Addition |

Electrophilic and Radical Pathways

The carbonyl group plays a pivotal role in modulating the molecule's electrophilicity. While the carbonyl carbon itself is electrophilic, its oxygen atom possesses lone pairs of electrons that can act as a Lewis base. Protonation of the carbonyl oxygen by a Brønsted acid or coordination with a Lewis acid significantly enhances the electrophilic character of the carbonyl carbon. youtube.com This activation occurs because the positive charge becomes delocalized onto the carbon atom through resonance, increasing its partial positive charge and making it much more susceptible to attack, even by weak nucleophiles. youtube.com This principle is fundamental in many carbonyl addition reactions.

| Compound State | Partial Charge on Carbonyl Carbon (approx.) | Electrophilicity |

|---|---|---|

| Neutral Benzophenone (B1666685) | +0.37 | Moderate |

| Protonated Benzophenone | +0.45 | High |

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by heat, UV light, or through reaction with radical initiators like AIBN in the presence of reagents such as tributyltin hydride. princeton.edu The benzophenone moiety itself is a well-known photosensitizer. Upon absorption of UV light, it can be promoted to an excited triplet state which behaves as a diradical and can abstract a hydrogen atom from a donor molecule to initiate radical processes. wikipedia.orgacs.org

Once formed, the aryl radical is a highly reactive intermediate that can participate in a variety of transformations, including cascade processes. wikipedia.org A key reaction is intramolecular cyclization, where the radical attacks one of the π-systems of the adjacent cyanophenyl ring. researchgate.net This type of radical cascade is a powerful tool for constructing polycyclic aromatic systems. wikipedia.org

Intramolecular Cyclizations and Rearrangements

The strategic placement of the bromo, cyano, and carbonyl groups makes this compound an excellent substrate for intramolecular reactions to form fused heterocyclic systems. These reactions often leverage transition-metal catalysis or radical pathways to construct new rings.

A prominent example of such a transformation is the synthesis of phenanthridinones, a class of biologically active alkaloids. nih.gov While direct cyclization is possible, a more common strategy involves the initial conversion of the cyano group into a functionality more amenable to cyclization, such as a primary amide (-CONH₂). This can be achieved via controlled hydrolysis as discussed previously.

Once the corresponding 2-bromo-2'-(aminocarbonyl)benzophenone is formed, several cyclization strategies can be employed:

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to couple the amide nitrogen to the bromine-bearing carbon in an intramolecular fashion. This reaction typically uses a palladium catalyst with a suitable phosphine (B1218219) ligand and a base.

Radical Cyclization: An aryl radical can be generated at the C-Br bond, which then undergoes an intramolecular cyclization by attacking the amide-bearing ring, leading to the formation of the phenanthridinone skeleton after subsequent steps. researchgate.net

These cyclization reactions are synthetically valuable as they provide a direct route to complex heterocyclic scaffolds from a relatively simple precursor.

| Initial Transformation | Cyclization Method | Key Intermediate | Product Class |

|---|---|---|---|

| -CN → -CONH₂ (Hydrolysis) | Pd-Catalyzed C-N Coupling | Amide | Phenanthridinone |

| -CN → -C(=NH)R (Grignard) | Radical Cyclization | Imine | Substituted Phenanthridine (B189435) |

| None | Radical Attack on -CN | Aryl Radical | Fused Isoquinoline derivative |

Cyclization Reactions Leading to Heterocyclic Systems

The presence of the ortho-bromo and ortho-cyano functionalities on the two phenyl rings of this compound provides a strategic scaffold for intramolecular cyclization, primarily yielding phenanthridinone derivatives. These reactions are often mediated by transition metal catalysts, with palladium-based systems being the most extensively studied.

The generally accepted mechanism for the palladium-catalyzed intramolecular cyclization of 2-bromobenzamides to phenanthridinones involves a series of key steps. While the specific substrate this compound is not explicitly detailed in the provided search results, the mechanism can be inferred from related transformations of 2-bromobenzamides. The catalytic cycle typically begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) species, forming an arylpalladium(II) intermediate. This is followed by an intramolecular C-H activation or a related C-N bond-forming event, leading to a palladacycle. Subsequent reductive elimination from this intermediate furnishes the tricyclic phenanthridinone product and regenerates the active palladium(0) catalyst.

The reactivity in these cyclization reactions is influenced by several factors, including the nature of the catalyst, ligands, base, and solvent. For instance, phosphine-free palladium catalysis has been successfully employed for the synthesis of phenanthridinones from o-halobenzamides. The electronic nature of the substituents on the benzoyl moiety can also impact the reaction efficiency, although specific data for the 2'-cyano group's influence is not available in the provided results. While cyano-substituents were reported to be not tolerated under certain oxidative C-H coupling conditions for the synthesis of phenanthridinones, other palladium-catalyzed methods have shown good tolerance to a variety of functional groups, including -CN. mdpi.com

A plausible reaction pathway for the formation of a phenanthridinone from a 2-bromobenzamide (B1207801) is outlined below:

| Step | Description | Intermediate |

| 1 | Oxidative addition of the C-Br bond to Pd(0) | Arylpalladium(II) complex |

| 2 | Intramolecular coordination of the amide | - |

| 3 | C-H activation or C-N bond formation | Palladacycle |

| 4 | Reductive elimination | Phenanthridinone product and Pd(0) |

This table illustrates a generalized mechanistic pathway for the palladium-catalyzed intramolecular cyclization of 2-bromobenzamides.

Photoinduced Rearrangements and Cycloadditions

The photochemical reactivity of benzophenone and its derivatives is a well-established area of study. Upon absorption of ultraviolet light, benzophenones are excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are dictated by the nature and position of the substituents on the aromatic rings.

For this compound, the presence of the ortho-bromo group is expected to play a significant role in its photochemical behavior. Halogenated aromatic compounds are known to undergo photoinduced homolytic cleavage of the carbon-halogen bond. In the case of this compound, irradiation could lead to the homolysis of the C-Br bond, generating a 2-benzoyl-2'-cyanobiphenyl radical and a bromine radical.

The fate of the resulting aryl radical is central to the subsequent rearrangements and cycloadditions. Intramolecular cyclization of this radical onto the adjacent phenyl ring is a plausible pathway. This type of reaction, known as a Mallory-type photocyclization, typically leads to the formation of phenanthrene (B1679779) derivatives after oxidation of the initial dihydro-intermediate. mdpi.com The presence of the cyano group at the 2'-position could influence the regioselectivity and efficiency of this cyclization.

Furthermore, the excited triplet state of the benzophenone moiety can participate in hydrogen abstraction reactions if a suitable hydrogen donor is present in the reaction medium or intramolecularly. However, in the absence of external reactants, intramolecular processes are likely to dominate.

Another potential photochemical pathway involves [2+2] photocycloaddition reactions, although this is more common for α,β-unsaturated ketones. It is conceivable that under specific conditions, the excited benzophenone could undergo an intramolecular cycloaddition with the cyano group, leading to highly strained heterocyclic systems. However, there is no direct evidence from the provided search results to support this for this compound.

The following table summarizes potential photoinduced reactions of this compound based on general principles of photochemistry:

| Reaction Type | Proposed Mechanism | Potential Product(s) |

| Intramolecular Photocyclization | Homolytic cleavage of C-Br bond followed by radical cyclization | Phenanthridinone or Phenanthrene derivatives |

| Photoinduced Rearrangement | Norrish Type I or Type II type reactions (less likely without α-hydrogens) | Complex rearranged isomers |

It is important to note that the specific photochemical reactivity of this compound has not been detailed in the provided search results, and the proposed pathways are based on the known behavior of related compounds.

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

No recorded FT-IR or Raman spectra with peak assignments for 2-Bromo-2'-cyanobenzophenone are available in the searched scientific literature. This prevents a detailed discussion of the vibrational modes corresponding to its functional groups (C=O, C≡N, C-Br).

Therefore, the creation of the requested article with the specified level of detail and scientific accuracy cannot be completed at this time.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structural features of a compound. In the analysis of this compound, mass spectrometry serves two primary purposes: the confirmation of its molecular formula and the detailed analysis of its fragmentation pattern, which aids in structural elucidation.

The chemical formula for this compound is C₁₄H₈BrNO. The presence of a bromine atom is a key feature that significantly influences the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This isotopic distribution results in a characteristic pattern for the molecular ion peak in the mass spectrum. Instead of a single peak for the molecular ion (M⁺), two peaks of roughly equal intensity are observed: one for the molecule containing ⁷⁹Br (M) and another, two mass units higher, for the molecule containing ⁸¹Br (M+2). This distinctive isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

Upon electron ionization (EI), the this compound molecule loses an electron to form a molecular ion, [C₁₄H₈BrNO]⁺•. This molecular ion is then subjected to fragmentation, breaking down into smaller, characteristic charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure.

The fragmentation of this compound is primarily dictated by the presence of the carbonyl bridge and the bromo and cyano functional groups on the two phenyl rings. The weakest bonds are typically the first to cleave. The bond between the carbonyl carbon and the brominated phenyl ring, as well as the bond between the carbonyl carbon and the cyanophenyl ring, are susceptible to cleavage.

Predicted Fragmentation Pathways:

Several key fragmentation pathways can be anticipated for this compound:

α-Cleavage: The bonds adjacent to the carbonyl group are prone to breaking. This can lead to the formation of several key fragment ions.

Loss of the bromophenyl radical (•C₆H₄Br) would result in the formation of the 2-cyanobenzoyl cation ([NCC₆H₄CO]⁺).

Conversely, the loss of the cyanophenyl radical (•C₆H₄CN) would lead to the formation of the 2-bromobenzoyl cation ([BrC₆H₄CO]⁺). Due to the isotopic nature of bromine, this fragment would appear as a pair of peaks (m/z 183 and 185).

Loss of CO: The carbonyl group can be eliminated as a neutral carbon monoxide (CO) molecule from the molecular ion or subsequent fragment ions. For instance, the benzoyl cations formed from α-cleavage can further lose CO to form the corresponding phenyl cations.

Cleavage involving the Halogen: The carbon-bromine bond can also cleave, leading to the loss of a bromine radical (•Br) from the molecular ion, resulting in a [C₁₄H₈NO]⁺ fragment.

The relative abundance of these fragments in the mass spectrum provides insights into the stability of the resulting ions. The most stable fragments will typically produce the most intense peaks.

Interactive Data Table of Predicted Mass Spectrometry Fragments:

The following table outlines the predicted major fragments for this compound and their expected mass-to-charge ratios (m/z).

| Fragment Ion | Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |

| Molecular Ion | [C₁₄H₈BrNO]⁺• | 285 | 287 | Characteristic M and M+2 peaks in a ~1:1 ratio. |

| [M-Br]⁺ | [C₁₄H₈NO]⁺ | 206 | - | Loss of a bromine radical. |

| 2-Bromobenzoyl cation | [BrC₆H₄CO]⁺ | 183 | 185 | Formed by α-cleavage, shows isotopic pattern. |

| 2-Cyanobenzoyl cation | [NCC₆H₄CO]⁺ | 129 | - | Formed by α-cleavage. |

| 2-Bromophenyl cation | [BrC₆H₄]⁺ | 155 | 157 | From loss of CO from the 2-bromobenzoyl cation. |

| 2-Cyanophenyl cation | [NCC₆H₄]⁺ | 101 | - | From loss of CO from the 2-cyanobenzoyl cation. |

This detailed analysis of the mass spectrum, from the confirmation of the molecular formula through the characteristic isotopic pattern of bromine to the elucidation of its fragmentation pathways, provides unambiguous structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Theoretical studies utilizing quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. However, for 2-Bromo-2'-cyanobenzophenone, there is no available research detailing these aspects.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

No published studies were found that employed Density Functional Theory (DFT) methods, such as the popular B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), to determine the optimized geometry and corresponding minimum energy structure of this compound. As a result, crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional structure, remain uncalculated and unreported. Furthermore, the energy profiles of any potential reaction pathways involving this molecule have not been mapped using DFT.

Ab Initio Methods for High-Level Electronic Structure Calculations

Similarly, a literature search yielded no instances of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, being applied to this compound. These computationally intensive methods provide highly accurate electronic structure information, but such data is currently absent for this compound.

Conformational Analysis and Potential Energy Surface Mapping

A thorough conformational analysis is critical for understanding the flexibility and preferred shapes of a molecule. This typically involves mapping the potential energy surface by systematically rotating key dihedral angles. For this compound, which possesses rotational freedom around the bonds connecting the phenyl rings to the carbonyl group, such an analysis would be particularly insightful. However, no studies detailing the potential energy surface or identifying the global and local energy minima corresponding to different conformers have been published.

Analysis of Molecular Orbitals: HOMO-LUMO Energies and Charge Distribution

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity, electronic transitions, and kinetic stability. The HOMO-LUMO energy gap, in particular, provides insight into the molecule's excitability and its ability to participate in chemical reactions. Regrettably, there are no reported computational studies that provide the HOMO and LUMO energies or the HOMO-LUMO gap for this compound. Consequently, derived quantum chemical descriptors such as electronegativity, chemical hardness, and global electrophilicity index have not been calculated. Furthermore, analyses of the charge distribution and molecular electrostatic potential (MEP), which identify electron-rich and electron-deficient regions of the molecule, are also unavailable.

Prediction and Validation of Spectroscopic Data through Computational Modeling

Computational modeling is a powerful tool for predicting and interpreting spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra, while Time-Dependent DFT (TD-DFT) can predict electronic absorption wavelengths. No such computational predictions or validations of the spectroscopic properties of this compound have been reported in the scientific literature.

Theoretical Studies of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions at a molecular level is a primary goal of computational chemistry. This involves identifying the transition state structures and calculating the activation energies for potential reaction pathways. For this compound, no theoretical studies have been published that explore its reactivity, potential reaction mechanisms, or the energetics of any associated transition states.

Photochemical Behavior and Light Induced Transformations

Photoexcitation and Excited State Dynamics of Benzophenone (B1666685) Systems

Upon absorption of ultraviolet (UV) light, benzophenone derivatives are promoted from their ground electronic state (S₀) to an excited singlet state (S₁ or S₂). For benzophenones, the initial excitation is typically a π → π* transition. However, the photochemistry is predominantly governed by the lower-energy n → π* triplet state (T₁). The transition from the excited singlet state to the triplet state occurs through a highly efficient process known as intersystem crossing (ISC). The rate of ISC in benzophenone is very rapid, on the order of picoseconds, with a quantum yield approaching unity. bris.ac.uk

The presence of a bromine atom at the ortho position in 2-Bromo-2'-cyanobenzophenone is expected to further enhance the rate of ISC due to the heavy-atom effect. This effect promotes spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition. The cyano group, being electron-withdrawing, can also influence the energy levels of the excited states and the efficiency of ISC.

The excited triplet state of benzophenone has a diradical character, with an unpaired electron on the carbonyl oxygen and another delocalized over the phenyl rings. This triplet state is responsible for most of the photochemical reactions of benzophenones. The table below summarizes the typical photophysical properties of substituted benzophenones.

| Property | Benzophenone | 4-Bromobenzophenone | 4-Cyanobenzophenone |

| λmax (nm) in cyclohexane | ~252, ~340 | ~260, ~345 | ~275, ~330 |

| Triplet Energy (ET) (kJ/mol) | 289 | 288 | 285 |

| ISC Quantum Yield (ΦISC) | ~1.0 | ~1.0 | ~1.0 |

| Triplet Lifetime (τT) (μs) | ~10 | ~5 | ~15 |

Note: The data presented are typical values for substituted benzophenones and may not represent the exact values for this compound, for which specific experimental data is scarce in the literature.

Photochemical Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

One of the most well-known photochemical reactions of benzophenones is the [2+2] photocycloaddition with alkenes, known as the Paternò-Büchi reaction, to form oxetanes. rsc.org This reaction proceeds via the triplet excited state of the benzophenone, which adds to the ground state of the alkene to form a 1,4-diradical intermediate. Subsequent ring closure of this diradical yields the oxetane (B1205548) product.

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the stability of the intermediate diradical and steric factors. In the case of this compound, the bulky bromo group at the ortho position could sterically hinder the approach of the alkene to the carbonyl group, potentially affecting the reaction rate and selectivity. The electron-withdrawing cyano group can also influence the electrophilicity of the carbonyl oxygen in the excited state, thereby affecting its reactivity towards the alkene.

Intramolecular [2+2] photocycloaddition reactions are also possible if the benzophenone derivative contains a tethered alkene moiety. rsc.org These reactions can be highly efficient and stereoselective, providing a powerful tool for the synthesis of complex polycyclic systems.

Photoinduced Electron Transfer and Radical Generation

The triplet excited state of benzophenone is a potent oxidizing agent and can participate in photoinduced electron transfer (PET) reactions. It can abstract an electron from a suitable donor to form the benzophenone radical anion. The electron-withdrawing cyano group in this compound would be expected to increase the electron affinity of the excited state, making it a stronger oxidant.

Conversely, the triplet excited state of benzophenone can also act as an electron donor in the presence of a strong electron acceptor. rsc.org This dual reactivity makes benzophenone derivatives versatile photosensitizers in a variety of chemical transformations.

In the presence of a hydrogen donor, such as an alcohol or an amine, the excited benzophenone triplet can abstract a hydrogen atom to form a ketyl radical. The rate of this hydrogen abstraction is dependent on the nature of the C-H bond of the donor and the electronic properties of the benzophenone derivative. Studies on substituted benzophenones have shown that electron-withdrawing groups can enhance the rate of hydrogen abstraction. nih.gov

Solvent Effects and Environmental Influences on Photoreactivity

The photochemical behavior of benzophenones is highly sensitive to the solvent environment. bris.ac.uk Solvent polarity, viscosity, and hydrogen-bonding ability can all influence the lifetimes of the excited states and the quantum yields of photochemical reactions.

In polar, protic solvents, the n → π* and π → π* excited states can be stabilized to different extents, which can affect the efficiency of intersystem crossing. Hydrogen bonding to the carbonyl oxygen can also influence the energy of the n → π* state and the reactivity of the triplet state in hydrogen abstraction reactions.

For this compound, specific solvent interactions with the bromo and cyano groups could also play a role in its photoreactivity. The choice of solvent can therefore be a critical parameter in controlling the outcome of photochemical reactions involving this compound.

Applications of Photochemistry in Synthetic Transformations

The rich photochemistry of benzophenones has been exploited in a wide range of synthetic applications. They are commonly used as photoinitiators for polymerization reactions, where the radicals generated upon photolysis initiate the polymerization process.

The Paternò-Büchi reaction is a valuable tool for the synthesis of oxetanes, which are important building blocks in organic chemistry. Furthermore, intramolecular photocyclization reactions of substituted benzophenones have been used to construct complex polycyclic and heterocyclic ring systems. medicaljournals.se

Electrochemical Properties and Reactions

Redox Potentials and Electroanalytical Investigations

The reduction of benzophenones typically proceeds through two successive one-electron transfer steps, forming a radical anion and subsequently a dianion researchgate.net. The half-wave potentials (E₁/₂) for these processes are sensitive to the nature and position of substituents on the aromatic rings.

Table 1: Electrochemical Reduction Data for Substituted Benzophenones in Dimethylformamide

| Compound | First Reduction Potential (V vs. Fc/Fc⁺) | Second Reduction Potential (V vs. Fc/Fc⁺) |

| 2-Methylbenzophenone | -2.35 | -2.75 |

Note: This data is for a related compound and serves as an illustrative example. The actual potentials for 2-Bromo-2'-cyanobenzophenone may differ. Data sourced from cyclic voltammetry experiments in dimethylformamide with TBAPF₆ as the supporting electrolyte mdpi.com.

Electroanalytical techniques such as cyclic voltammetry are crucial for investigating these redox processes researchgate.netazolifesciences.comwikipedia.orgfiveable.metcd.ie. A typical cyclic voltammogram for a benzophenone (B1666685) derivative would show two reversible or quasi-reversible reduction peaks, corresponding to the formation of the radical anion and dianion researchgate.net. The reversibility of these peaks can be influenced by the solvent, the electrolyte, and the scan rate, as well as by the stability of the generated anionic species researchgate.net.

Electrochemical Synthesis and Mechanistic Studies

Electrochemical methods offer a powerful tool for the synthesis of heterocyclic compounds from precursors containing carbonyl and halide functionalities chim.itbeilstein-journals.orgdntb.gov.uanih.gov. The electrochemical reduction of this compound could initiate intramolecular cyclization reactions.

Upon electrochemical reduction to its radical anion or dianion, the molecule could undergo an intramolecular cyclization. The likely pathway would involve the nucleophilic attack of the anionic center (on the carbonyl carbon or the cyano nitrogen) onto the carbon atom bearing the bromo substituent, leading to the formation of a new heterocyclic ring and the expulsion of the bromide ion.

Development and Application of Chemically Modified Electrodes

While there is no specific information on the use of this compound in chemically modified electrodes (CMEs), the benzophenone moiety itself is a known photosensitizer and can be used to modify electrode surfaces. It is plausible that derivatives like this compound could be incorporated into polymer films or attached to electrode surfaces to create CMEs with specific functionalities.

The bromo and cyano groups could serve as handles for further chemical reactions to immobilize the molecule onto an electrode surface. Such modified electrodes could potentially be used in electrocatalysis or as sensors, leveraging the redox activity of the benzophenone core.

Electrocatalysis in the Synthesis of Derivatives

The electrochemically generated radical anion or dianion of this compound could act as an electrocatalyst in various reactions. For instance, it could mediate the reduction of other organic substrates in solution.

Furthermore, the electrochemical synthesis of derivatives from this compound itself can be considered a form of electrocatalysis, where the electrode facilitates a transformation that might otherwise require harsh chemical reagents. The precise control over the electrode potential allows for selective activation of the molecule, potentially leading to cleaner and more efficient synthetic routes for complex heterocyclic structures.

Applications and Transformative Reactions in Advanced Organic Synthesis

2-Bromo-2'-cyanobenzophenone as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is primarily derived from the distinct reactivity of its three key functional components: the electrophilic carbonyl group, the bromine atom which can participate in cross-coupling reactions, and the cyano group which can be transformed into various nitrogen-containing functionalities. This combination allows for sequential and diverse chemical modifications.

This compound serves as a foundational precursor for a range of complex organic molecules. The benzophenone (B1666685) framework is a common feature in many biologically active compounds. The presence of the bromo and cyano groups provides handles for further molecular elaboration. For instance, the bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

One of the key applications of related 2-cyanobenzophenones is in the synthesis of 3,3-disubstituted isoindolinones. While direct studies on the bromo-substituted version are limited, the reactivity of the cyanobenzophenone core suggests its utility in similar transformations. The general strategy involves the reaction of the electrophilic ketone with various nucleophiles, which can be followed by an intramolecular cyclization involving the cyano group.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

|---|

The structure of this compound is well-suited for the construction of both fused and spirocyclic heterocyclic systems. The proximate positioning of the carbonyl and cyano groups on adjacent phenyl rings allows for intramolecular reactions that can lead to the formation of new rings.

For instance, intramolecular cyclization reactions can be designed to form nitrogen-containing fused heterocycles. Following a nucleophilic addition to the carbonyl group, the resulting intermediate can undergo cyclization onto the cyano group. The bromo substituent can then be used in a subsequent step to build additional fused rings through reactions like Suzuki or Heck couplings.

The synthesis of spirocyclic compounds can also be envisioned. By choosing appropriate bifunctional reagents, it is possible to engage both the carbonyl and another reactive site (potentially introduced via the bromo or cyano group) to construct a spiro center.

Derivatization Strategies and Functional Group Manipulations

The three distinct functional groups of this compound allow for a wide array of derivatization strategies. The reactivity of each group can be selectively targeted to introduce new functionalities and build molecular complexity.

Reactions at the Carbonyl Group: The ketone functionality can undergo standard carbonyl chemistry, including reduction to a secondary alcohol, nucleophilic addition of organometallic reagents to form tertiary alcohols, and conversion to imines or other derivatives.

Transformations of the Bromo Group: The bromine atom is a versatile handle for a variety of transformations. It is an excellent leaving group for nucleophilic aromatic substitution reactions under certain conditions. More commonly, it serves as a key partner in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, vinyl, and amino groups.

Manipulation of the Cyano Group: The nitrile functionality is a valuable precursor to several other nitrogen-containing groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility is crucial for introducing diverse functionalities into the final molecule.

Table 2: Examples of Functional Group Manipulations on Analogous Structures

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

| Cyano | Reduction | LiAlH4 or H2/catalyst | Aminomethyl |

| Carbonyl | Grignard Reaction | R-MgX | Tertiary Alcohol |

| Cyano | Hydrolysis | H3O+ / heat | Carboxylic Acid |

Contributions to Target-Oriented Synthesis and Methodology Development

While specific examples of the use of this compound in the total synthesis of complex natural products are not widely reported, its structural motifs are present in various pharmacologically active molecules. The benzophenone core is a known scaffold in medicinal chemistry, and the ability to introduce diverse substituents via the bromo and cyano groups makes this compound a valuable starting point for the synthesis of new drug candidates.

The unique combination of functional groups in this compound also makes it an interesting substrate for the development of new synthetic methodologies. For example, it could be used to explore novel cascade reactions where multiple bonds are formed in a single operation. The development of selective transformations that differentiate between the bromo and cyano groups, or that involve a concerted reaction of the carbonyl and cyano groups, could lead to new and efficient ways to construct complex heterocyclic systems. Research into the reactivity of 2-cyanobenzophenones has already demonstrated their utility in cascade reactions to form diverse isoindolinone structures researchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.